3R,7S-Dimethyl-8-hydroxyoctanoic acid
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Overview
Description
3R,7S-Dimethyl-8-hydroxyoctanoic acid is a chemical compound with the molecular formula C₁₁H₂₂O₃ and a molecular weight of 202.29 g/mol . This compound is characterized by its specific stereochemistry, with the 3R and 7S configurations indicating the spatial arrangement of its atoms. It is primarily used in research and development settings and is not intended for human or veterinary use .
Preparation Methods
The synthesis of 3R,7S-Dimethyl-8-hydroxyoctanoic acid involves several steps, typically starting from simpler organic molecules. The synthetic routes often include:
Hydroxylation: Introduction of a hydroxyl group (-OH) to the precursor molecule.
Methylation: Addition of methyl groups (-CH₃) to specific positions on the carbon chain.
Oxidation: Conversion of alcohol groups to carboxylic acids.
Chemical Reactions Analysis
3R,7S-Dimethyl-8-hydroxyoctanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like lithium aluminum hydride (LiAlH₄). The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3R,7S-Dimethyl-8-hydroxyoctanoic acid has several applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry to ensure the accuracy of experimental results.
Biology: It is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, although it is not currently used in clinical settings.
Industry: It is used in the synthesis of pheromones and other specialized chemicals.
Mechanism of Action
The mechanism of action of 3R,7S-Dimethyl-8-hydroxyoctanoic acid involves its interaction with specific molecular targets. The hydroxyl and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with proteins and enzymes, potentially affecting their activity. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
3R,7S-Dimethyl-8-hydroxyoctanoic acid can be compared to other similar compounds, such as:
3R,7S-Dimethyl-8-hydroxydecanoic acid: Similar structure but with a longer carbon chain.
3R,7S-Dimethyl-8-hydroxyheptanoic acid: Similar structure but with a shorter carbon chain.
3R,7S-Dimethyl-8-hydroxyhexanoic acid: Another similar compound with an even shorter carbon chain.
The uniqueness of this compound lies in its specific stereochemistry and the balance between its hydrophobic and hydrophilic regions, which can influence its interactions with biological molecules .
Properties
Molecular Formula |
C10H20O3 |
---|---|
Molecular Weight |
188.26 g/mol |
IUPAC Name |
(3R,7S)-8-hydroxy-3,7-dimethyloctanoic acid |
InChI |
InChI=1S/C10H20O3/c1-8(6-10(12)13)4-3-5-9(2)7-11/h8-9,11H,3-7H2,1-2H3,(H,12,13)/t8-,9+/m1/s1 |
InChI Key |
FSNDRLKGWHCTQC-BDAKNGLRSA-N |
Isomeric SMILES |
C[C@H](CCC[C@H](C)CO)CC(=O)O |
Canonical SMILES |
CC(CCCC(C)CO)CC(=O)O |
Origin of Product |
United States |
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